molecular formula C14H13F2N B3430324 Bis(2-fluorobenzyl)amine CAS No. 823188-83-6

Bis(2-fluorobenzyl)amine

Cat. No.: B3430324
CAS No.: 823188-83-6
M. Wt: 233.26 g/mol
InChI Key: UNEGSIZNVHCRCL-UHFFFAOYSA-N
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Description

Bis(2-fluorobenzyl)amine is an organic compound with the molecular formula C14H13F2N. It is a secondary amine where two 2-fluorobenzyl groups are attached to a single nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-fluorobenzyl)amine can be synthesized through a one-pot chemoselective synthesis involving a biomimetic electrocatalytic system. This method includes an electrochemically induced oxidation-imine formation-reduction sequence. The key step involves the o-iminoquinone-mediated chemoselective catalytic oxidation of a primary aliphatic amine substrate in the presence of a second amine used as the alkylating agent .

Industrial Production Methods: Industrial production methods for this compound typically involve the direct N-alkylation of primary amines with alkyl halides or similar alkylating agents. Reductive amination with carbonyl compounds is another common method .

Chemical Reactions Analysis

Types of Reactions: Bis(2-fluorobenzyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bis(2-fluorobenzyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(2-fluorobenzyl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or receptors, thereby affecting their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

  • Bis(2-bromobenzyl)amine
  • Bis(2-chlorobenzyl)amine
  • Bis(2-methylbenzyl)amine

Comparison: Bis(2-fluorobenzyl)amine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its bromine, chlorine, or methyl analogs .

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[(2-fluorophenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEGSIZNVHCRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201215638
Record name 2-Fluoro-N-[(2-fluorophenyl)methyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823188-83-6
Record name 2-Fluoro-N-[(2-fluorophenyl)methyl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823188-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-N-[(2-fluorophenyl)methyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201215638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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